molecular formula C7H12ClNO B3277523 (S)-1-(2-(Chloromethyl)pyrrolidin-1-yl)ethanone CAS No. 66158-70-1

(S)-1-(2-(Chloromethyl)pyrrolidin-1-yl)ethanone

Cat. No.: B3277523
CAS No.: 66158-70-1
M. Wt: 161.63 g/mol
InChI Key: CMMGVXJCLACEGS-ZETCQYMHSA-N
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Description

(S)-1-(2-(Chloromethyl)pyrrolidin-1-yl)ethanone is a chiral compound characterized by the presence of a chloromethyl group attached to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2-(Chloromethyl)pyrrolidin-1-yl)ethanone typically involves the reaction of pyrrolidine with chloromethyl ketone under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2-(Chloromethyl)pyrrolidin-1-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include:

    Oxidation: Ketones and carboxylic acids.

    Reduction: Alcohols and amines.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

(S)-1-(2-(Chloromethyl)pyrrolidin-1-yl)ethanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-1-(2-(Chloromethyl)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved in its mechanism of action are studied to understand its effects at the molecular level.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(2-(Chloromethyl)pyrrolidin-1-yl)ethanone: The enantiomer of the compound with different stereochemistry.

    1-(2-(Bromomethyl)pyrrolidin-1-yl)ethanone: A similar compound with a bromomethyl group instead of a chloromethyl group.

    1-(2-(Hydroxymethyl)pyrrolidin-1-yl)ethanone: A derivative with a hydroxymethyl group.

Uniqueness

This detailed article provides a comprehensive overview of (S)-1-(2-(Chloromethyl)pyrrolidin-1-yl)ethanone, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-[(2S)-2-(chloromethyl)pyrrolidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12ClNO/c1-6(10)9-4-2-3-7(9)5-8/h7H,2-5H2,1H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMMGVXJCLACEGS-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC1CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1CCC[C@H]1CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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